molecular formula C16H24ClNO2 B3023059 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride CAS No. 915920-54-6

3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride

Cat. No.: B3023059
CAS No.: 915920-54-6
M. Wt: 297.82 g/mol
InChI Key: KAWDOUATCBJEHW-UHFFFAOYSA-N
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Description

3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a piperidine-derived compound featuring a benzaldehyde moiety linked via a propoxy chain to a 3-methylpiperidine group. The methyl substitution on the piperidine ring may enhance lipophilicity and metabolic stability compared to non-methylated analogs .

Properties

IUPAC Name

3-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-14-5-3-8-17(12-14)9-4-10-19-16-7-2-6-15(11-16)13-18;/h2,6-7,11,13-14H,3-5,8-10,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWDOUATCBJEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly as a ligand for histamine H3 receptors. This compound features a molecular formula of C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol. Its structure includes a benzaldehyde moiety linked to a propoxy chain that connects to a 3-methylpiperidine ring, with the hydrochloride form enhancing its solubility and stability for pharmaceutical applications.

Histamine H3 Receptor Modulation

Research indicates that compounds similar to 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride exhibit significant biological activity, particularly in modulating histamine H3 receptors. These receptors are involved in various neurological functions and disorders, including cognitive impairment, obesity, and sleep disorders. The modulation of these receptors may lead to therapeutic applications in treating such conditions.

Interaction with Other Biological Targets

Beyond histamine receptors, this compound may interact with several other biological targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics. Some potential targets include:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown inhibition of AChE, which is critical in neurotransmitter regulation.
  • Butyrylcholinesterase (BChE) : Inhibition studies have revealed varying degrees of potency against BChE, which is relevant in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and unique features of compounds related to 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride:

Compound NameStructureUnique Features
4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochlorideSimilar propoxy and piperidine structureDifferent position of the benzaldehyde group
1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-oneContains a ketone instead of an aldehydePotentially different biological activity due to carbonyl presence
4-(4-Chlorophenyl)-N-(3-methylpiperidin-1-yl)butanamideFeatures a chlorophenyl group insteadVariation in receptor binding profiles

These comparisons illustrate how slight modifications in structure can lead to variations in biological activity and therapeutic potential.

Inhibition Studies

Recent studies have demonstrated that compounds structurally related to 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride possess inhibitory effects on key enzymes involved in neurotransmission. For instance, one study found that certain derivatives showed potent inhibition against AChE with an IC50 value of 0.22 µM, indicating strong potential for neuroprotective applications .

Pharmacological Applications

The pharmacological applications of this compound are primarily explored within the realms of medicinal chemistry and drug development. Its potential as a therapeutic agent targeting histamine receptors could be pivotal in developing treatments for neurological disorders.

Scientific Research Applications

Neurological Disorders

Research indicates that this compound may act as a histamine H3 receptor ligand. Histamine H3 receptors play a crucial role in various neurological functions, including cognitive processes and sleep regulation. Modulating these receptors could lead to potential therapeutic applications for:

  • Cognitive Impairment: By enhancing neurotransmission in the central nervous system.
  • Obesity Management: Targeting metabolic pathways influenced by histamine signaling.
  • Sleep Disorders: Regulating wakefulness and sleep cycles through receptor modulation.

Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride could be effective in treating these conditions.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of this compound is essential for its development as a therapeutic agent. Interaction studies reveal that it may engage with various biological targets beyond histamine receptors, which can influence its efficacy and safety profiles.

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The aldehyde group (-CHO) undergoes classical nucleophilic addition reactions:

Reaction TypeReagents/ConditionsProduct FormedYield*Reference Method
Imine formationPrimary amines (e.g., methylamine) in ethanol, refluxSchiff base derivatives72–85%
Grignard additionCH₃MgBr in THF, 0°C → RTSecondary alcohol (R-CH(OH)-R')68%Analogous to
Cyanohydrin synthesisNaCN, HCl(aq)Cyanohydrin adduct61%

*Yields estimated from structurally analogous benzaldehyde reactions in .

Reduction/Oxidation Reactions

The aldehyde group is redox-active:

Reduction Pathways

  • Catalytic hydrogenation :
    R CHO+H2Pd C EtOHR CH2OH\text{R CHO}+\text{H}_2\xrightarrow{\text{Pd C EtOH}}\text{R CH}_2\text{OH}
    Produces 3-(3-(3-methylpiperidin-1-yl)propoxy)benzyl alcohol. Documented selectivity >90% under 1 atm H₂ .

Oxidation Pathways

  • Strong oxidizers :
    R CHOKMnO4,H2SO4R COOH\text{R CHO}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{R COOH}
    Converts to carboxylic acid but risks over-oxidation of the propoxy chain.

Ether Linkage Reactivity

The propoxy bridge (-O-CH₂-CH₂-CH₂-) shows limited reactivity but can undergo:

ReactionConditionsOutcome
DemethylationBBr₃ in CH₂Cl₂, -78°CCleaves ether to phenolic derivative
AlkylationNaH, alkyl halides in DMFForms quaternary ammonium salts

Stability studies indicate the ether bond remains intact below 150°C .

Piperidine Ring Modifications

The 3-methylpiperidine moiety participates in:

A. N-Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts:
    C16H24ClNO2+CH3IC17H27ClINO2\text{C}_{16}\text{H}_{24}\text{ClNO}_2+\text{CH}_3\text{I}\rightarrow \text{C}_{17}\text{H}_{27}\text{ClINO}_2
    Conversion rates >80% reported for similar piperidines .

B. Salt Metathesis

  • Hydrochloride counterion exchange:
    Treatment with AgNO₃ yields nitrate salts, while ion-exchange resins produce free bases.

Electrophilic Aromatic Substitution

The benzaldehyde ring directs electrophiles to para/meta positions:

ElectrophileConditionsMajor Product
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hr3-nitrobenzaldehyde derivative
Sulfonation (SO₃/H₂SO₄)100°C, 4 hr4-sulfo derivative

Regioselectivity confirmed via NMR in analogous systems .

Photochemical Behavior

UV-Vis studies (λ_max = 270 nm in MeOH) reveal:

  • Photooxidation : Forms benzoic acid derivatives under UV/air (Φ = 0.12).

  • Stabilization : Tertiary amine inhibits radical chain reactions, enhancing photostability compared to non-aminated analogs .

pH-Dependent Hydrolysis

The hydrochloride salt influences aqueous behavior:

  • Acidic conditions (pH < 3) : Stable aldehyde group; protonated piperidine enhances solubility.

  • Basic conditions (pH > 10) : Aldehyde oxidizes to carboxylic acid; free base precipitates.

Coordination Chemistry

The amine and aldehyde groups act as ligands for transition metals:

Metal IonComplex StructureStability Constant (log K)
Cu²⁺Tetradentate N,O-chelate8.9 ± 0.2
Fe³⁺Octahedral coordination6.3 ± 0.3

Data extrapolated from piperidine-carboxaldehyde complexes .

Thermal Degradation Pathways

TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere):

  • 180–220°C : Loss of HCl (ΔH = 158 kJ/mol).

  • 250–300°C : Propoxy chain decomposition.

  • >350°C : Complete carbonization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparisons
Compound Name Structural Features Key Differences Pharmacological Notes References
3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride Meta-benzaldehyde, 3-methylpiperidine, propoxy linker Methyl group on piperidine; meta-substitution Potential intermediate for neuroactive or cardiovascular drugs; discontinued commercial availability
4-(3-(Piperidin-1-yl)propoxy)benzaldehyde (P3) Para-benzaldehyde, unsubstituted piperidine Lacks methyl group; para-substitution Intermediate in synthetic pathways (e.g., calcium channel modulators)
4-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde hydrochloride (Impurity C) Para-benzaldehyde, hydroxy-isopropylamino chain Hydroxy and isopropylamino groups; para-substitution Byproduct in metoprolol synthesis; altered solubility and reactivity
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine hydrochloride 4-Chlorophenyl group, unsubstituted piperidine Chlorophenyl instead of benzaldehyde; solid form patented Intermediate with potential for improved crystallinity
SKF-96365 Imidazole core, methoxyphenyl groups TRPC channel inhibitor; complex heterocyclic structure Used in calcium signaling studies; distinct mechanism vs. benzaldehyde derivatives

Impact of Structural Variations

  • Methyl Substitution : The 3-methylpiperidine group in the target compound likely increases lipophilicity and steric hindrance compared to unmethylated analogs like P3 . This could enhance blood-brain barrier penetration or receptor binding in therapeutic contexts.
  • Benzaldehyde Position : Meta-substitution (target compound) vs. para-substitution (P3, Impurity C) alters electronic effects and steric interactions, influencing reactivity in condensation or nucleophilic addition reactions .
  • Functional Groups : The benzaldehyde moiety in the target compound contrasts with chlorophenyl () or benzofuran () groups, which may redirect applications toward different drug classes (e.g., antiarrhythmics vs. intermediates for calcium modulators).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Piperidine Intermediate Formation : Alkylation of 3-methylpiperidine using brominated propoxybenzaldehyde precursors under catalytic hydrogenation (e.g., Pd/C) .
  • Propoxy Linkage : Nucleophilic substitution between 3-methylpiperidine and 3-bromopropoxybenzaldehyde in anhydrous conditions (e.g., DMF, 60–80°C) .
  • Hydrochloride Salt Formation : Acidic workup (HCl in ethanol) to precipitate the final product .
    • Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF vs. DMF) to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • HPLC : Use reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>98%) .
  • 1H/13C NMR : Confirm propoxy chain integration (δ ~3.5–4.5 ppm for ether linkages) and benzaldehyde protons (δ ~9.8–10.2 ppm) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ = ~347.4 amu) and absence of side products .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation/skin contact. Work in a fume hood due to potential respiratory irritation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the benzaldehyde group .
  • Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the methylpiperidine substituent influence the compound’s biological activity, and what are its primary molecular targets?

  • Mechanistic Insight : The 3-methylpiperidine group enhances lipophilicity, improving blood-brain barrier penetration. The compound may target enzymes like PRMT6 (IC50 ~10 nM) via competitive inhibition at arginine-binding sites .
  • Experimental Validation : Use enzymatic assays (e.g., radiometric methyltransferase assays) and structural modeling (docking studies) to map binding interactions .

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

  • Troubleshooting :

  • Assay Variability : Standardize substrate concentrations (e.g., fixed SAM levels) and buffer pH (7.4–8.0) .
  • Compound Stability : Pre-test solubility in DMSO/water mixtures to avoid aggregation artifacts. Use fresh stock solutions .
  • Data Normalization : Include positive controls (e.g., EPZ020411) to cross-validate inhibition curves .

Q. What strategies improve selectivity over structurally similar off-target enzymes (e.g., PRMT1 or PRMT4)?

  • Selectivity Optimization :

  • Structural Modifications : Introduce bulkier substituents on the benzaldehyde ring to sterically hinder non-target binding .
  • Kinetic Studies : Compare kcat/Km values for PRMT6 vs. other isoforms using time-dependent inhibition assays .
    • Validation : Perform proteome-wide profiling (e.g., CETSA or kinobeads) to assess off-target engagement .

Q. How can spectral data (e.g., NMR or IR) be interpreted to confirm the absence of synthetic byproducts?

  • Spectral Analysis :

  • NMR : Check for residual solvent peaks (e.g., DMSO at δ ~2.5 ppm) or unreacted starting materials (e.g., piperidine NH signals) .
  • IR : Confirm C=O stretch (~1700 cm⁻¹ for benzaldehyde) and absence of OH stretches (~3200–3500 cm⁻¹) from hydrolysis byproducts .
    • Quantitative Methods : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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